molecular formula C16H15N5O6 B2689033 2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol CAS No. 685841-16-1

2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol

Cat. No.: B2689033
CAS No.: 685841-16-1
M. Wt: 373.325
InChI Key: PEVTUGMTXNANAX-UHFFFAOYSA-N
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Description

2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol is a complex organic compound with a unique structure that includes a dioxin ring, a nitro group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol typically involves multiple steps, including the formation of the dioxin ring, the introduction of the nitro group, and the construction of the oxadiazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for better control over reaction conditions and scalability. The use of packed-bed reactors and optimization of reaction parameters such as catalyst loading, solvent choice, and temperature can lead to efficient production methods .

Chemical Reactions Analysis

Types of Reactions

2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of additional oxygen-containing functional groups .

Scientific Research Applications

2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol is unique due to its combination of a dioxin ring, nitro group, and oxadiazole ring, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-[[7-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O6/c22-4-3-17-11-8-10(14-15(20-27-19-14)16(11)21(23)24)18-9-1-2-12-13(7-9)26-6-5-25-12/h1-2,7-8,17-18,22H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVTUGMTXNANAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=CC(=C(C4=NON=C34)[N+](=O)[O-])NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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